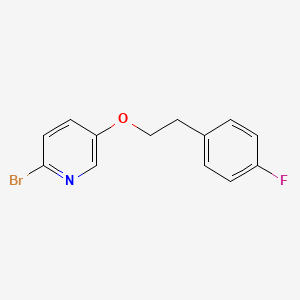
2-Bromo-5-(4-fluorophenethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(4-fluorophenethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the second position and a 4-fluorophenethoxy group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-fluorophenethoxy)pyridine typically involves the reaction of 2-bromo-5-hydroxypyridine with 4-fluorophenethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Bromo-5-(4-fluorophenethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines from nitro derivatives.
科学的研究の応用
2-Bromo-5-(4-fluorophenethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic electronic materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-5-(4-fluorophenethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
2-Bromo-5-fluoropyridine: Similar structure but lacks the phenethoxy group.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a trifluoromethoxy group instead of the phenethoxy group.
2-Bromo-5-chloropyridine: Contains a chlorine atom instead of the fluorine atom.
Uniqueness
2-Bromo-5-(4-fluorophenethoxy)pyridine is unique due to the presence of both the bromine and 4-fluorophenethoxy groups, which confer distinct electronic and steric properties. These features make it particularly useful in the design of compounds with specific biological activities and material properties.
特性
IUPAC Name |
2-bromo-5-[2-(4-fluorophenyl)ethoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-13-6-5-12(9-16-13)17-8-7-10-1-3-11(15)4-2-10/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBINSTYALWVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CN=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-ethyl 3-amino-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150611.png)
![(S)-ethyl 3-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150625.png)
![(S)-ethyl 3-amino-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150633.png)
![(S)-ethyl 3-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150641.png)
![(S)-ethyl 3-amino-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150645.png)


![Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate](/img/structure/B8150669.png)






